molecular formula C12H13NO3S2 B5677776 N-(2-methoxybenzyl)-2-thiophenesulfonamide

N-(2-methoxybenzyl)-2-thiophenesulfonamide

Cat. No. B5677776
M. Wt: 283.4 g/mol
InChI Key: IKDVWECTXKSNKL-UHFFFAOYSA-N
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Description

"N-(2-methoxybenzyl)-2-thiophenesulfonamide" is a chemical compound that has garnered interest in the field of chemistry due to its structural uniqueness and potential applications in various chemical reactions and analyses. While direct studies on this compound are scarce, research on similar sulfonamide compounds provides insights into its potential chemical behavior and applications.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or amides in the presence of a base. For example, a related compound, N-(4-Methoxybenzyl)-3-phenylpropylamine, was prepared from primary amines via 2-Nitrobenzenesulfonamides, indicating a potential pathway for the synthesis of N-(2-methoxybenzyl)-2-thiophenesulfonamide through similar sulfonation and subsequent reactions (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds, including crystallography and spectroscopy, reveals detailed information about their geometry, intermolecular interactions, and electronic structure. For instance, "N-(3-Methoxybenzoyl)benzenesulfonamide" showed interesting results in crystallography, including the presence of hydrogen bonds, which stabilize the crystal structure through N-H…O hydrogen bonds, C-H…O, and C-H…π interactions (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Sulfonamides, including compounds similar to N-(2-methoxybenzyl)-2-thiophenesulfonamide, participate in various chemical reactions, reflecting their chemical properties. For example, reactions with thiourea indicate potential for cyclization and heterocyclization, leading to the formation of novel structures and demonstrating the compound's reactivity and utility in synthetic chemistry (Rozentsveig et al., 2011).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-16-11-6-3-2-5-10(11)9-13-18(14,15)12-7-4-8-17-12/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVWECTXKSNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Thiophene-2-sulfonic acid 2-methoxy-benzylamide

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